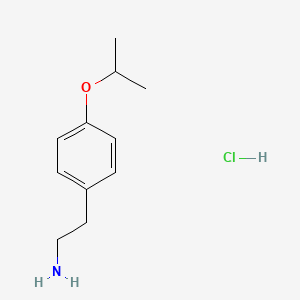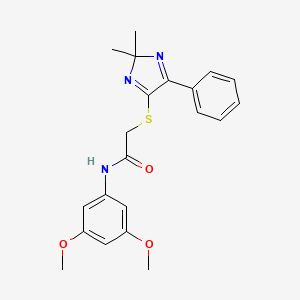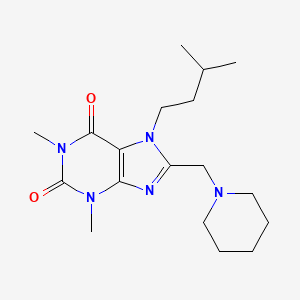
2-(4-Isopropoxyphenyl)ethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-10(4-6-11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antidepressant Activity Research
One study explored the synthesis and antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit neurotransmitter uptake and potential antidepressant activity in rodent models. This research indicates the role of similar chemical structures in developing antidepressant drugs (Yardley et al., 1990).
Structural Investigations
Another study conducted structural investigations on related compounds, providing insights into the molecular configurations and potential for drug design. The research on p-Hydroxyephedrinium dihydrogenphosphate by Datta et al. (1994) is an example of how detailed structural analysis can guide the development of novel compounds with specific therapeutic applications Datta, Podder, & Dattagupta, 1994.
Drug Delivery Materials
Sahiner et al. (2018) reported on the biomedical application of polydopamine particles, highlighting their non-toxic, blood-compatible, antioxidant, and drug delivery potential. This study showcases the application of similar compounds in creating biocompatible materials for medical use Sahiner, Sagbas, Sahiner, Blake, & Reed, 2018.
Synthesis and Pharmacological Characterization
Claudi et al. (1992) synthesized and characterized 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives as dopamine receptor ligands, revealing insights into the structural requirements for dopaminergic activity. This research is crucial for understanding the pharmacological profiles of similar compounds and their potential therapeutic applications Claudi, Giorgioni, Di Stefano, Abbracchio, Paoletti, & Balduini, 1992.
Synthesis and Characterization of Analogs
Research by Casale, Hays, & Klein (1995) on the synthesis and characterization of 2,3-Methylenedioxyamphetamines provides valuable data on the analytical differentiation of isomeric compounds, demonstrating the importance of synthetic methods in the identification and study of novel drug molecules Casale, Hays, & Klein, 1995.
Eigenschaften
IUPAC Name |
2-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-11-5-3-10(4-6-11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMLGGTNPFRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)




